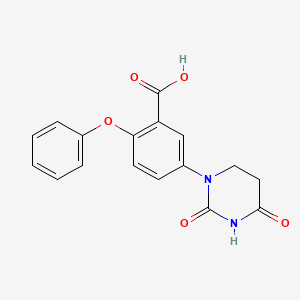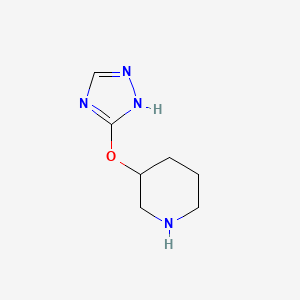![molecular formula C15H22O3S B13483615 [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
科学的研究の応用
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the methyl groups can affect the compound’s hydrophobicity and binding affinity.
類似化合物との比較
Similar Compounds
Cyclohexylmethyl 4-methylbenzenesulfonate: Similar structure but lacks the methyl group on the cyclohexane ring.
4-Methylcyclohexylmethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H22O3S |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(4-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3 |
InChIキー |
DYKVHSOKNGEQOM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)COS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


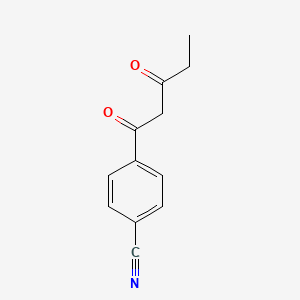
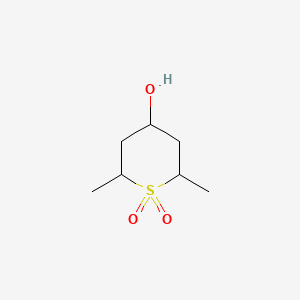
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)

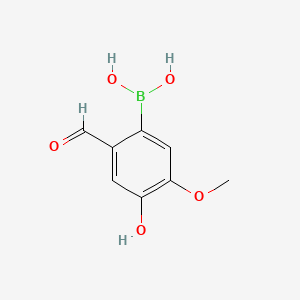
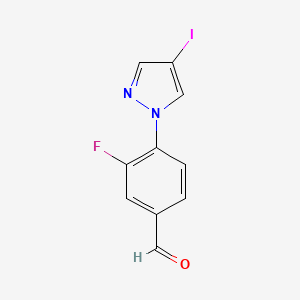

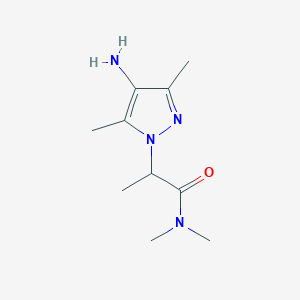

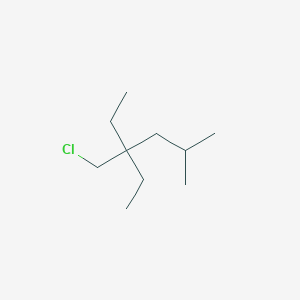
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
